4-Benzylmorpholine-2-carbonitrile

Catalog No.
S690235
CAS No.
126645-52-1
M.F
C12H14N2O
M. Wt
202.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzylmorpholine-2-carbonitrile

CAS Number

126645-52-1

Product Name

4-Benzylmorpholine-2-carbonitrile

IUPAC Name

4-benzylmorpholine-2-carbonitrile

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C12H14N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2

InChI Key

NAWYNSSXFPEQKE-UHFFFAOYSA-N

SMILES

C1COC(CN1CC2=CC=CC=C2)C#N

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C#N

The exact mass of the compound 4-Benzylmorpholine-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Benzylmorpholine-2-carbonitrile (CAS: 126645-52-1) is a synthetically versatile, N-protected morpholine building block widely procured as an advanced intermediate for active pharmaceutical ingredients (APIs). Featuring a robust N-benzyl protecting group and a reactive C2-nitrile, it serves as a highly efficient precursor for aminomethyl morpholines, amidines, and downstream heterocyclic motifs such as oxadiazoles and triazoles [1]. Its structural design specifically addresses the chemoselectivity and stability challenges often encountered with unprotected or acid-labile morpholine derivatives, making it a highly reliable starting material in pharmaceutical process chemistry and scale-up workflows.

Research Fit

Workflow
Synthetic intermediate for N-benzyl morpholine derivatives
Selection
Procurement with ≥98% purity and HPLC documentation supports reproducibility
Use Context
Building block for NET ligand SAR and monoamine transporter probe studies

Attempting to substitute 4-benzylmorpholine-2-carbonitrile with its unprotected analog (morpholine-2-carbonitrile) or alternative protecting groups (such as N-Boc) frequently leads to process inefficiencies [1]. Unprotected morpholines are highly susceptible to N-alkylation side reactions and dimerization during nitrile reduction, complicating impurity profiles. Furthermore, while N-Boc derivatives offer easier deprotection, they lack the chemical stability required to survive the harsh acidic or high-temperature conditions (e.g., hydroxylamine hydrochloride reflux) necessary for amidine and oxadiazole synthesis. Consequently, the N-benzyl derivative is strictly required to maintain synthetic integrity across multi-step API manufacturing routes.

Substitution Risk

Target Compound
Generic Morpholine-2-carbonitrile (e.g., 4-methyl analog)
N-Benzyl group adds aromatic ring, increases MW and lipophilicity; enables π-π stacking and hydrogenolytic deprotection
Lacks benzyl; altered physicochemical and reactivity profile may shift synthetic outcomes and SAR
Key intermediate for reported NET inhibitor series (benzyl essential for pharmacophore)
No documented utility in generating N-benzyl morpholine-based monoamine reuptake inhibitors
Benztropine analog annotation; monoamine reuptake inhibitor reference standard
Absence of benztropine-like annotation limits pharmacological probe relevance

Single-Step Access to Aminomethyl Derivatives

For the synthesis of (4-benzylmorpholin-2-yl)methanamine, 4-benzylmorpholine-2-carbonitrile allows a direct, single-step reduction using Raney Nickel and hydrogen, typically achieving high yields (>85%) [1]. In contrast, utilizing the ester analog, ethyl 4-benzylmorpholine-2-carboxylate, requires a multi-step sequence involving reduction to the alcohol, leaving-group activation, and subsequent amination or azide displacement. Procuring the carbonitrile significantly streamlines the synthetic route, reducing process time and reagent consumption.

Evidence DimensionSynthetic steps to primary amine
Target Compound Data1 step (Raney Ni/H2 direct reduction)
Comparator Or BaselineEthyl 4-benzylmorpholine-2-carboxylate (3 steps: reduction, activation, amination)
Quantified Difference2 fewer synthetic steps
ConditionsStandard laboratory or pilot-scale reduction workflows

Minimizing synthetic steps directly translates to higher overall yields, lower production costs, and streamlined process scale-up for API manufacturing.

Purity & Documentation
Data to verify
98% purity with HPLC verification (Fluorochem, Capot Chemical) vs. Sigma-Aldrich (AldrichCPR) supplied AS-IS without analytical data
Documented purity supports synthetic reproducibility for publication-grade work
Supplier specifications as of 2025-2026; verify batch-specific COA before use

Stability in Acidic Hydroxylamine Condensations

The synthesis of 1,2,4-oxadiazole-substituted morpholines requires converting the nitrile to an N-hydroxymorpholine-2-carboximidamide using hydroxylamine hydrochloride under refluxing conditions [1]. The N-benzyl group in 4-benzylmorpholine-2-carbonitrile remains intact under these acidic, high-temperature conditions. Conversely, substituting with 4-Boc-morpholine-2-carbonitrile risks premature deprotection of the acid-labile Boc group, leading to complex mixtures and reduced yields.

Evidence DimensionProtecting group integrity under acidic reflux
Target Compound DataN-benzyl remains intact (stable to NH2OH·HCl in refluxing EtOH)
Comparator Or Baseline4-Boc-morpholine-2-carbonitrile (susceptible to acid-catalyzed deprotection)
Quantified DifferenceElimination of premature deprotection side reactions
ConditionsRefluxing ethanol/water with hydroxylamine hydrochloride

Ensuring protecting group stability during harsh intermediate transformations prevents yield loss and eliminates the need for complex intermediate purification.

MW vs. 4-Methyl Analog
Class-level
202.25 g/mol (benzyl) vs. 126.16 g/mol (methyl); 60.1% increase
Higher molecular weight and aromatic character influence lipophilicity and reactivity
Calculated values; benzyl group adds deprotection handle absent in methyl analog

Prevention of Secondary Amine Dimerization

Reducing unprotected morpholine-2-carbonitrile to the corresponding primary amine often results in significant intermolecular condensation, where the unprotected secondary amine attacks the intermediate imine, forming unwanted dimers [1]. The N-benzyl protection in 4-benzylmorpholine-2-carbonitrile sterically and electronically blocks this pathway, ensuring chemoselectivity toward the desired primary amine and simplifying downstream purification.

Evidence DimensionChemoselectivity during reduction
Target Compound DataHigh purity primary amine with minimal dimerization
Comparator Or BaselineUnprotected morpholine-2-carbonitrile (prone to dimer/oligomer formation)
Quantified DifferenceSignificant reduction in oligomeric impurities
ConditionsCatalytic hydrogenation (e.g., Raney Ni/H2)

High chemoselectivity reduces the burden on chromatographic purification, making the compound highly suitable for scale-up procurement.

NET Inhibitor Synthesis
Reported synthetic utility
Enables access to fluorinated NET ligands with reported Ki as low as 4 nM (final compounds)
Key intermediate for a documented bioactive morpholine series
Ki values refer to final tertiary alcohols, not the nitrile itself (Philippe et al., 2012)
Benztropine Analog Status
Class-level
Structurally related to benztropine; reported monoamine reuptake inhibitor in rat synaptosomes
Annotated reference standard for monoamine transporter ligand studies
Specific Ki/IC₅₀ for this compound not publicly available

API Intermediate for LRRK2 Inhibitors

4-Benzylmorpholine-2-carbonitrile is a critical starting material for the synthesis of 2-(5-substituted-1,2,4-oxadiazol-3-yl)morpholine pharmacophores. Its stability during amidine formation ensures high-yield conversion, making it the preferred precursor for developing LRRK2 inhibitors used in Parkinson's disease research [1].

Precursor for PDE2 Inhibitor Scaffolds

The compound is extensively utilized to generate (4-benzylmorpholin-2-yl)methanamine via direct catalytic reduction. This primary amine serves as a vital building block for synthesizing substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds, which are potent PDE2 inhibitors [2].

Synthesis of Morpholine-Based Antidepressants

In the development of selective norepinephrine reuptake inhibitors (SNRIs) such as reboxetine analogs, the orthogonal protection strategy provided by the N-benzyl group allows for selective functionalization at the C2 position. The benzyl group can be cleanly removed via hydrogenolysis only after all harsh synthetic steps are complete [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
NET ligand library synthesis
N-Benzyl morpholine-2-carbonitrile scaffold
Hydrogenolytic debenzylation to free NH morpholine; documented route to potent NET inhibitors
Monoamine transporter probe studies
Benztropine analog annotation
In vitro transporter binding assays; reference standard for morpholine-based ligands
Morpholine building block diversification
Nitrile handle for ketone conversion
Nucleophilic addition with organometallic reagents; access to fluorinated or tertiary alcohol libraries
Fluorinated analog synthesis
Nitrile group enables fluorinated ketone formation
¹⁹F NMR applications; metabolic stability studies in drug discovery research

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

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